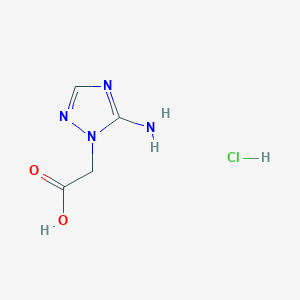
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is an organic compound that features a triazole ring, which is known for its wide range of pharmacological activities. This compound is a white crystalline solid that is highly soluble in water and is commonly used in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride typically involves the reaction of 1-(4-amino-1H-1,2,4-triazol-3-yl)ketone with sodium cyanate, followed by heating to form the triazole derivative. The final product is obtained through acid hydrolysis . Another method involves the reaction of aminoguanidine hydrochloride with succinic anhydride under microwave irradiation, leading to the formation of the desired triazole compound .
Industrial Production Methods
Industrial production methods for this compound often utilize microwave irradiation to enhance reaction rates and yields. The choice of reagents and reaction conditions depends on the nucleophilicity of the amines involved in the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding triazole derivatives.
Reduction: Reduction reactions can yield amino derivatives.
Substitution: Nucleophilic substitution reactions are common, especially with halogenated compounds.
Common Reagents and Conditions
Common reagents used in these reactions include sodium cyanate, aminoguanidine hydrochloride, and succinic anhydride. Microwave irradiation is often employed to facilitate these reactions .
Major Products Formed
The major products formed from these reactions include various triazole derivatives, which can be further utilized in the synthesis of bioactive compounds .
Wissenschaftliche Forschungsanwendungen
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of heterocyclic compounds.
Biology: The compound is studied for its potential as an inhibitor of various enzymes and proteins.
Industry: The compound is used as a precursor in the synthesis of pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The triazole ring is known to inhibit the activity of certain kinases and lysine-specific demethylase 1, among others . These interactions can lead to various biological effects, including the inhibition of cell proliferation and the induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides: These compounds share a similar triazole ring structure and exhibit comparable pharmacological activities.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: This compound also features a triazole ring and is used in similar applications.
Uniqueness
2-(5-amino-1H-1,2,4-triazol-1-yl)acetic acid hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its high solubility in water and ability to form stable salts make it particularly useful in various applications .
Eigenschaften
Molekularformel |
C4H7ClN4O2 |
|---|---|
Molekulargewicht |
178.58 g/mol |
IUPAC-Name |
2-(5-amino-1,2,4-triazol-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C4H6N4O2.ClH/c5-4-6-2-7-8(4)1-3(9)10;/h2H,1H2,(H,9,10)(H2,5,6,7);1H |
InChI-Schlüssel |
RGWAFLAWQISUOC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NN(C(=N1)N)CC(=O)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Cyclobutyl-1h-benzo[d]imidazole-5-carboxylic acid](/img/structure/B13514455.png)




![tert-butyl N-[4-(4-hydroxypiperidin-1-yl)phenyl]carbamate](/img/structure/B13514476.png)
![rac-methyl (1R,4S,5R)-4-(chlorosulfonyl)bicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13514481.png)




